6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
- It selectively inhibits ALK1 and ALK2, which are members of the TGF-β receptor superfamily.
- ALK1 and ALK2 play crucial roles in signaling pathways related to cell growth, differentiation, and angiogenesis.
ML347 (LDN193719): is a small molecule compound.
Preparation Methods
Reaction Conditions: Specific reaction conditions for its synthesis are not mentioned.
Industrial Production: Information about industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactions Undergone: ML347 is primarily studied for its effects on ALK1 and ALK2 signaling. It inhibits the phosphorylation of Smad1/5 by TGF-β1.
Common Reagents and Conditions: The exact reagents and conditions for its synthesis are not specified.
Major Products: The major products formed during its synthesis are not explicitly described.
Scientific Research Applications
Chemistry: ML347’s role in chemical research is primarily related to studying TGF-β signaling pathways.
Biology: It is used to investigate ALK1 and ALK2 functions in cellular processes.
Medicine: Potential applications in disease models, especially those involving angiogenesis.
Industry: Limited information on industrial applications.
Mechanism of Action
Targets: ML347 specifically targets ALK1 and ALK2.
Pathways: It interferes with TGF-β signaling by blocking Smad1/5 phosphorylation.
Comparison with Similar Compounds
Uniqueness: ML347’s uniqueness lies in its high selectivity for ALK1 and ALK2.
Similar Compounds: Unfortunately, the sources do not provide a list of similar compounds.
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H11N3O/c1-17-12-4-2-10(3-5-12)11-8-14-13-6-7-15-16(13)9-11/h2-9H,1H3 |
InChI Key |
VERQSLXHYIALTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC=N3)N=C2 |
Origin of Product |
United States |
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